1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine
Overview
Description
1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, a chlorophenyl group, and a piperazine ring substituted with a methylbenzoyl group. The compound is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolo[4,5-d]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to alter cell cycle progression and induce apoptosis within cells .
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, which allows it to diffuse easily into cells, can impact its bioavailability .
Result of Action
Compounds with similar structures have shown superior cytotoxic activities against certain cell lines .
Preparation Methods
The synthesis of 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazole ring, followed by the fusion with the pyrimidine ring, and subsequent functionalization with the chlorophenyl and methylbenzoyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar compounds to 1-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(2-methylbenzoyl)piperazine include other triazolopyrimidines and piperazine derivatives. These compounds share structural similarities but may differ in their functional groups and biological activities. For example:
1,2,3-triazole derivatives: These compounds have a triazole ring and are known for their diverse biological activities.
Pyrimidine derivatives: These compounds contain a pyrimidine ring and are widely used in medicinal chemistry.
Piperazine derivatives: These compounds have a piperazine ring and are commonly used as intermediates in drug synthesis
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(2-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c1-15-4-2-3-5-18(15)22(31)29-12-10-28(11-13-29)20-19-21(25-14-24-20)30(27-26-19)17-8-6-16(23)7-9-17/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKXNFVXNVIBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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